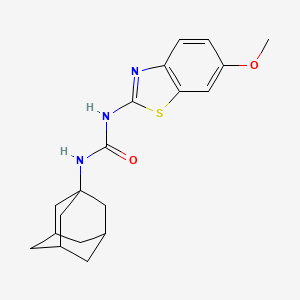

1-(Adamantan-1-yl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

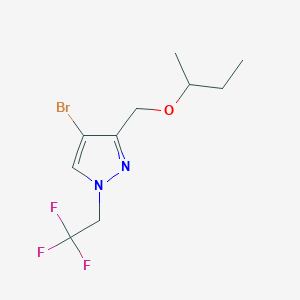

The synthesis of this compound involves the reaction of 1-(1-adamantylacetyl)-1H-imidazole (1.06 g, 4.3 mmol) and 6-methoxy-1,3-benzothiazol-2-amine (0.9 g, 4.9 mmol) in CHCl3 (50 ml). The mixture is refluxed for 6 hours. The precipitate is then filtered, and the reaction mixture is concentrated in vacuo. The residue is crystallized from 80% EtOH . The yield is 22% .Molecular Structure Analysis

The asymmetric unit of the title compound, C20H24N2O2S, contains two independent molecules having very similar geometries . The main N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety adopts an almost planar structure . The adamantyl substituent occupies the gauche position relative to the C—N bond of the acetamide moiety .Applications De Recherche Scientifique

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their wide range of pharmacological activities, including antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. These compounds are integral to many natural and synthetic bioactive molecules, offering a variety of activities with less toxic effects. The structural diversity provided by benzothiazole scaffolds is instrumental in the discovery and development of new therapeutic agents, underscoring its importance in medicinal chemistry (Bhat & Belagali, 2020).

Advancements in Benzothiazole Chemistry

Recent advancements have highlighted the significance of structural modifications in benzothiazole derivatives, leading to enhanced biological properties and therapeutic potential. These modifications have opened new avenues for the development of benzothiazole-based chemotherapeutics, especially in the context of anticancer research. The exploration of benzothiazole and its conjugate systems as potential chemotherapeutics continues to be a promising direction in drug discovery and development (Ahmed et al., 2012).

Adamantane Derivatives in Neurodegenerative Diseases

Adamantane derivatives , such as amantadine and memantine, have been utilized in treating neurodegenerative diseases, including dementia, Alzheimer's, and Parkinson's diseases. The pharmacological potential of adamantane-based scaffolds, especially those with modifications like 1-fluoro- and 1-phosphonic acid derivatives, has shown promising results against these conditions. This underscores the role of adamantane derivatives in the pharmaceutical industry, particularly for their neuroprotective effects (Dembitsky et al., 2020).

Urea Derivatives in Drug Design

Urea derivatives play a critical role in drug design, thanks to their unique hydrogen-bonding capabilities. These compounds are involved in various bioactivities, enabling the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The significance of urea in medicinal chemistry is evident through its application across a range of biological targets, making it an essential motif in the development of therapeutic agents (Jagtap et al., 2017).

Propriétés

IUPAC Name |

1-(1-adamantyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-24-14-2-3-15-16(7-14)25-18(20-15)21-17(23)22-19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSOFRLJYMOKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)

![tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2560847.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2560848.png)

![1,3-dimethyl-5-{[4-(2-pyrazinyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2560849.png)

![9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2560852.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560855.png)

![N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine](/img/structure/B2560858.png)

![2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2560863.png)